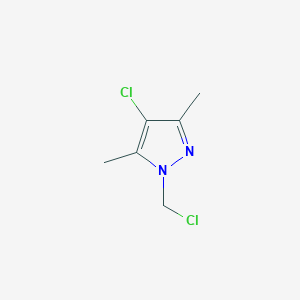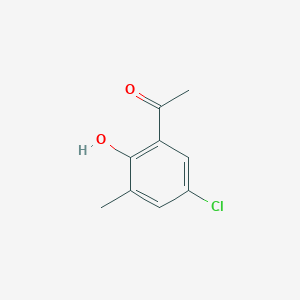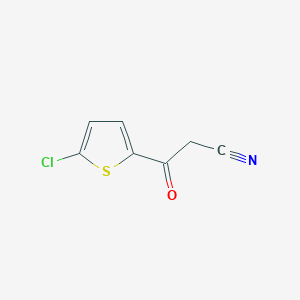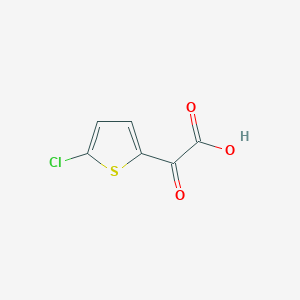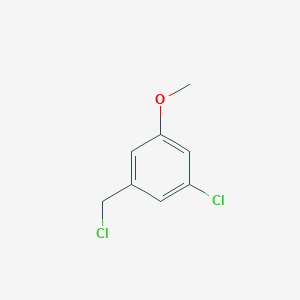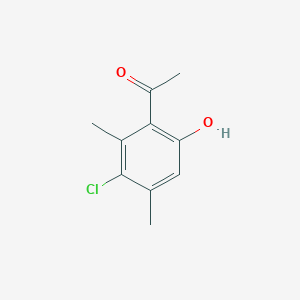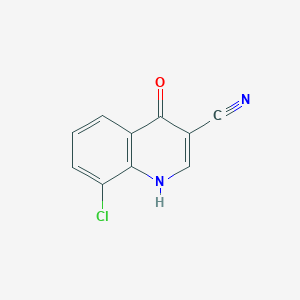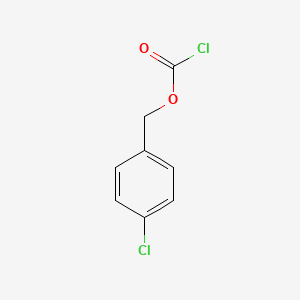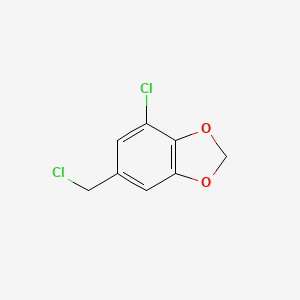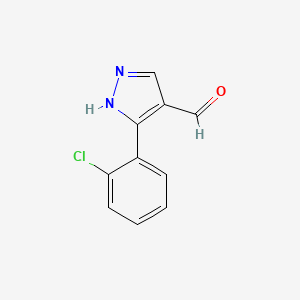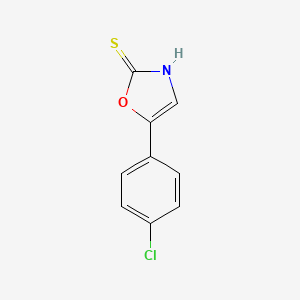![molecular formula C8H14ClNO B3024867 1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one CAS No. 865074-93-7](/img/structure/B3024867.png)
1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one
Descripción general
Descripción
1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H14ClNO . It has an average mass of 175.656 Da and a monoisotopic mass of 175.076385 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a chloromethyl group and an ethanone group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 49-50 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one derivatives have been synthesized and evaluated for their antibacterial activity. The synthesis involves microwave-assisted reactions, demonstrating the compound's utility in creating biologically active molecules with potential pharmaceutical applications. These derivatives have shown efficacy against various bacterial strains, highlighting their significance in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010) (Merugu, Ramesh, & Sreenivasulu, 2010).
Building Blocks for Crown Ethers
This compound is also utilized in the synthesis of building blocks for pyridine/piperidine-decorated crown ethers. A convenient method based on the Wagner oxidation or NBS-mediated epoxydation and Schwenk-Papa reduction has been developed. These building blocks are valuable for creating functionalized crown ethers, which are important in host-guest chemistry and molecular recognition studies (Nawrozkij et al., 2014).
Bioactivity and Molecular Structure
This compound derivatives have been synthesized and characterized for their bioactivity and molecular structure. These compounds exhibit broad inhibitory activities toward fungi, indicating their potential as antifungal agents. The molecular structure analysis, including single-crystal X-ray diffraction, provides insight into the compound's configuration and its biological activity relationships (Xue, 2011).
Synthesis of Chromones
The compound serves as a precursor in the synthesis of chromones, highlighting its versatility in organic synthesis. The reactions involve condensation with various nucleophiles, leading to chromen-3-yl derivatives with potential biological activities (Rao et al., 2014).
CCR5 Antagonist Preparation
It has been used in the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist. This application signifies the compound's role in developing therapeutic agents targeting CCR5, a receptor involved in HIV infection and other diseases (Bi, 2014).
Safety and Hazards
The safety information for 1-[4-(Chloromethyl)piperidin-1-yl]ethan-1-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
Propiedades
IUPAC Name |
1-[4-(chloromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHRKWYMLUPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865074-93-7 | |
| Record name | 1-[4-(chloromethyl)piperidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


